Streptozocin

Content Navigation

Researchers often face high animal mortality and model instability with Alloxan. Streptozocin, a GLUT2-targeted DNA alkylator, solves this by inducing irreversible beta-cell necrosis, ensuring stable, long-term hyperglycemia with negligible systemic toxicity.

- Eliminates Alloxan-associated fatal hypoglycemia and nephrotoxicity, reducing animal loss.

- Irreversible beta-cell destruction prevents spontaneous normoglycemia reversion.

- Enables reproducible T1D and T2D models with single-dose protocols (50-75 mg/kg).

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

SOL IN WATER, LOWER ALCOHOLS & KETONES.

SLIGHTLY SOL IN POLAR ORG SOLVENTS; INSOL IN NON-POLAR ORGANIC SOLVENTS.

3.35e+01 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

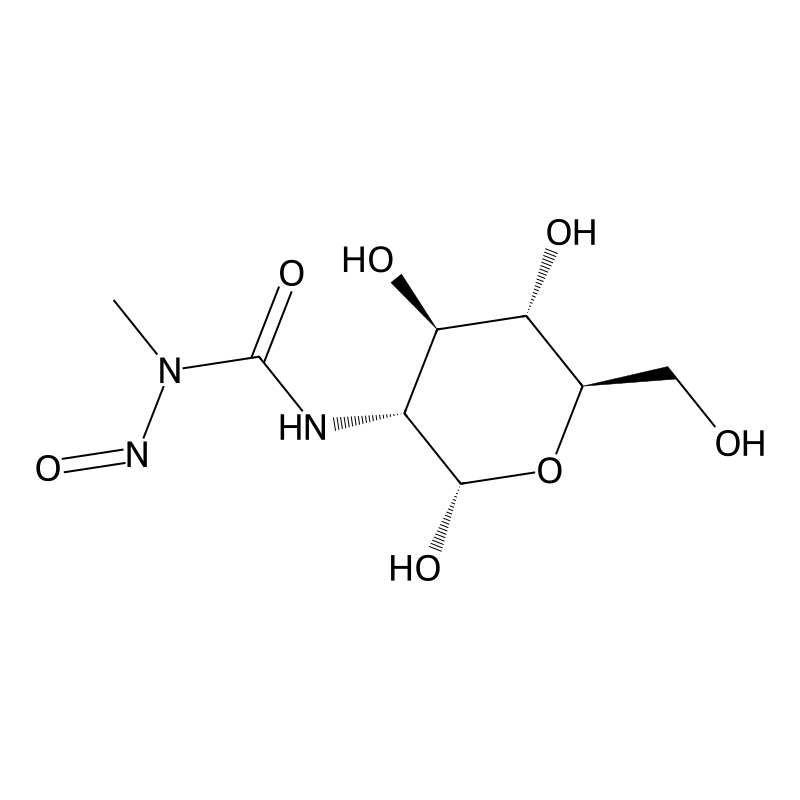

Streptozocin (STZ) is a naturally occurring glucosamine-nitrosourea compound widely procured as the definitive agent for inducing experimental diabetes in mammalian models and as a targeted antineoplastic agent. Structurally, it consists of a methylnitrosourea moiety linked to a glucose molecule, rendering it highly hydrophilic (LogP approximately -1.45) [1]. Unlike conventional highly lipophilic nitrosoureas that passively diffuse across cell membranes, STZ relies on the low-affinity glucose transporter GLUT2 for cellular entry [2]. This structural feature restricts its potent DNA-alkylating and NAD-depleting toxicity primarily to pancreatic beta cells, providing a highly targeted mechanism of action that is critical for generating reproducible disease models without generalized systemic toxicity [3].

Research Fit

References

- [1] PubChem. Streptozocin | C8H15N3O7 | CID 29327. National Center for Biotechnology Information.

- [2] Szkudelski, T. (2001). The mechanism of alloxan and streptozotocin action in B cells of the rat pancreas. Physiological Research, 50(6), 537-546.

- [3] Goyal, S. N., et al. (2016). Streptozotocin as a tool for induction of rat models of diabetes: a practical guide. EXCLI Journal, 15, 20-23.

When procuring a diabetogenic agent, buyers frequently evaluate Streptozocin against Alloxan, a cheaper alternative. However, generic substitution with Alloxan routinely fails in rigorous preclinical workflows due to its narrow therapeutic window and off-target toxicity [1]. Alloxan induces diabetes via reactive oxygen species generation, which often leads to severe, fatal hypoglycemia or fatal kidney toxicity, resulting in high animal mortality rates [2]. Furthermore, surviving Alloxan-treated cohorts frequently exhibit spontaneous reversion to normoglycemia due to beta-cell recovery[2]. In contrast, Streptozocin's targeted GLUT2-mediated DNA alkylation ensures irreversible beta-cell necrosis, yielding stable, long-term hyperglycemia and highly reproducible experimental cohorts, thereby significantly reducing wasted animal resources and overall project costs [3].

Substitution Risk

References

- [1] Radenković, M., et al. (2016). Experimental diabetes induced by alloxan and streptozotocin: The current state of the art. Journal of Pharmacological and Toxicological Methods, 78, 13-31.

- [2] Ogunmefun, O. T., et al. (2020). Administration of alloxan and streptozotocin in Sprague Dawley rats and the challenges in producing diabetes model. ResearchGate.

- [3] Goud, B. J., et al. (2015). Streptozotocin - A Diabetogenic Agent in Animal Models. International Journal of Pharmacy & Pharmaceutical Research, 3(1), 253-269.

Diabetogenic Efficacy and Survival

In comparative trials for diabetes induction in Sprague Dawley rats, Streptozocin demonstrates vastly superior cohort viability and induction stability compared to Alloxan. Administration of STZ at an optimal dose of 50 mg/kg results in stable hyperglycemia with low mortality rates (typically under 10%) and minimal spontaneous recovery[1]. Conversely, Alloxan administration at effective diabetogenic doses (150-180 mg/kg) yields mortality rates ranging from 30% to 60% due to systemic toxicity, alongside a high incidence of induction failure or spontaneous reversion to normoglycemia [2].

| Evidence Dimension | Animal mortality and diabetes induction success rate |

| Target Compound Data | STZ (50 mg/kg) yields stable hyperglycemia with <10% mortality |

| Comparator Or Baseline | Alloxan (150-180 mg/kg) yields 30-60% mortality and high reversion rates |

| Quantified Difference | STZ reduces mortality by up to 50 percentage points and eliminates spontaneous disease reversion |

| Conditions | Intraperitoneal injection in Sprague Dawley rats |

Procuring STZ over Alloxan prevents catastrophic animal loss and cohort variability, directly saving on in vivo research costs and preserving experimental timelines.

Formulation Stability & Handling

The chemical stability of Streptozocin is highly pH-dependent, dictating strict handling and formulation protocols during procurement and laboratory use. When dissolved in a cold 100 mM citrate buffer at pH 4.5, STZ is highly stable, exhibiting a degradation rate of only 0.1% per day at 4°C [1]. However, at physiological pH (7.4) and 37°C, the compound degrades rapidly, demonstrating a biological half-life of approximately 15 minutes and undergoing almost complete degradation within 4 hours [2].

| Evidence Dimension | Degradation rate in aqueous solution |

| Target Compound Data | 0.1% daily degradation at pH 4.5 (4°C) |

| Comparator Or Baseline | ~15-minute half-life at pH 7.4 (37°C) |

| Quantified Difference | Acidic citrate buffer extends the functional half-life from minutes to months under refrigerated conditions |

| Conditions | 100 mM citrate buffer (pH 4.5) vs. physiological PBS (pH 7.4) |

Buyers and lab managers must ensure STZ is prepared immediately before use in specific acidic buffers; failure to follow this processability constraint results in complete loss of diabetogenic potency.

Target Specificity via GLUT2

Unlike standard chloroethylnitrosoureas such as Carmustine, which are highly lipophilic and cross the blood-brain barrier via passive diffusion, Streptozocin is highly hydrophilic due to its d-glucopyranose moiety [1]. This structural difference restricts STZ uptake to cells expressing the GLUT2 transporter. Consequently, while Carmustine causes broad myelosuppression and CNS toxicity, STZ concentrates its alkylating activity specifically within pancreatic beta cells, drastically reducing off-target systemic toxicity[2].

| Evidence Dimension | Cellular uptake mechanism and systemic toxicity profile |

| Target Compound Data | Hydrophilic (LogP -1.45); active uptake via GLUT2 |

| Comparator Or Baseline | Carmustine is highly lipophilic; passive diffusion across the blood-brain barrier |

| Quantified Difference | STZ avoids the severe generalized myelosuppression and CNS toxicity characteristic of passive-diffusion nitrosoureas |

| Conditions | In vivo cellular uptake and tissue distribution |

The specific GLUT2-mediated uptake makes STZ the only viable nitrosourea for targeted beta-cell ablation and islet cell carcinoma research without inducing generalized systemic failure.

Type 1 Diabetes Animal Modeling

Utilizing a single, high-dose intraperitoneal or intravenous injection (e.g., 50-75 mg/kg in rats), STZ induces massive, irreversible beta-cell necrosis. This is the gold-standard procurement scenario for researchers requiring stable, long-term T1D models for testing exogenous insulin therapies, islet cell transplantation, or studying diabetic complications (e.g., nephropathy, retinopathy) without the high mortality associated with Alloxan [1].

Type 2 Diabetes Animal Modeling

STZ is highly effective for simulating T2D when administered at lower doses (e.g., 30-40 mg/kg) in conjunction with a high-fat diet, or when administered to neonatal rodents. This protocol induces partial beta-cell dysfunction alongside diet-induced insulin resistance, creating a highly reproducible model for screening oral hypoglycemic agents and GLP-1 receptor agonists [2].

Pancreatic Islet Cell Carcinoma Research

Because STZ relies on the GLUT2 transporter for cellular entry, it is specifically utilized as a targeted antineoplastic agent for neuroendocrine tumors of the pancreas. Researchers procure STZ to study targeted DNA alkylation and NAD depletion in malignant beta cells, avoiding the broad CNS toxicity and myelosuppression seen with lipophilic nitrosoureas like Carmustine [3].

Application Fit

References

- [1] Goyal, S. N., et al. (2016). Streptozotocin as a tool for induction of rat models of diabetes: a practical guide. EXCLI Journal, 15, 20-23.

- [2] Nayak, Y., et al. (2014). Streptozotocin (Streptozocin: STZ) as a diabetic agent: A narrative review and update. Impactfactor.org.

- [3] Avendaño, C., & Menéndez, J. C. (2015). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Pharmacology.

Physical Description

Ivory-colored or pale yellow solid; [HSDB] Light yellow crystalline solid; [MSDSonline]

Solid

Color/Form

PALE-YELLOW CRYSTALS

Ivory-colored crystalline powder

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-1.45 (LogP)

-1.7

Appearance

Melting Point

115 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 40 of 41 companies with hazard statement code(s):;

H350 (100%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

... A SPECIFIC BETA CELL TOXIN & THEREFORE USEFUL IN TREATMENT OF METASTATIC ISLET CELL TUMORS.

IT HAS ... BEEN FOUND TO BE ACTIVE IN HODGKIN'S DISEASE, OTHER LYMPHOMAS, & OCCASIONALLY IN MELANOMA & MALIGNANT CARCINOID TUMORS ... .

THE PROFUSE WATERY DIARRHEA OBSERVED IN PATIENTS WITH PANCREATIC CHOLERA (VERNER MORRISON SYNDROME, SECRETORY DIARRHEA) PRODUCED BY METASTATIC NONBETA CELL TUMORS HAS BEEN RELIEVED BY INFUSION OF STREPTOZOCIN INTO THE HEPATIC ARTERY.

MEDICATION (VET): ... EMPLOYED AS DIABETOGENIC AGENT IN EXPERIMENTAL ANIMALS.

Pharmacology

MeSH Pharmacological Classification

ATC Code

L01 - Antineoplastic agents

L01A - Alkylating agents

L01AD - Nitrosoureas

L01AD04 - Streptozocin

Mechanism of Action

DRUG IS CAPABLE OF INHIBITING SYNTH OF DNA IN MICROORGANISMS & MAMMALIAN CELLS; IT AFFECTS ALL STAGES OF MAMMALIAN CELL CYCLE. BIOCHEMICAL STUDIES HAVE ALSO REVEALED POTENT INHIBITORY EFFECTS ON PYRIDINE NUCLEOTIDES & ON KEY ENZYMES INVOLVED IN GLYCONEOGENESIS.

Mechanisms underlying cytotoxicity by the monofunctional nitrosourea streptozotocin were evaluated in DNA repair-deficient E coli mutants. Strains not proficient in recombinational repair which lack either RecA protein or RecBC gene products were highly sensitive to streptozotocin (1X10-4 to 1X10-6 M concn for 30 min at 37 °C). In contrast, cells that constituitively synthesize RecA protein and cannot initiate SOS repair mechanisms because of uncleavable LexA repressor (recAo98 lexA3) were resistant to this drug compared to a lexA3 strain. E coli cells lacking both 3-methyladenine DNA glycosylases I (tag) and II (alkA) also were highly sensitive to streptozotocin. DNA synthesis was most inhibited by streptozotocin in recA and alkA tag E coli mutants, but was suppressed less markedly in wild-type and recBC cells. DNA degradation was most extensive in recA E coli after streptozotocin treatment (400 ul 10-3 M for 30 min at 37 °C), while comparable in recBC, alkA tag, and wild-type cells. Although incr single-stranded DNA breaks were present after streptozotocin treatment in recA and recBC mutants compared to the wild type, no significant incr in DNA single-stranded breaks was noted in alkA tag E coli. Further, DNA breaks in recBC cells were repaired, while those present in recA cells were not.

Pictograms

Health Hazard

Other CAS

18883-66-4

Absorption Distribution and Excretion

As much as 20% of the drug (or metabolites containing an N-nitrosourea group) is metabolized and/or excreted by the kidney.

IN ALL THESE SPECIES /MICE, RATS, CATS, MONKEYS & DOGS/ STR /STREPTOZOTOCIN/ GIVEN PARENTERALLY ... MARKEDLY CONCENTRATED IN LIVER & KIDNEY; FOR EXAMPLE, IN DOGS ... RETAINED IN LIVER FOR MANY HR AFTER ... NO LONGER ... DETECTED IN BLOOD .

STREPTOZOTOCIN ... WELL ABSORBED FROM GI TRACT IN MICE, BUT ABSORPTION WAS POOR IN MONKEYS & NEGLIGIBLE IN DOGS.

(14)C-LABELLED STREPTOZOTOCIN GIVEN BY IV INJECTION WAS RAPIDLY CLEARED FROM BLOOD OF RATS, SO THAT LESS THAN 1% REMAINED AFTER 10 MINUTES.

STREPTOZOTOCIN (NSC-85998) WAS RAPIDLY EXCRETED IN URINE OF TREATED MICE; 72% OF AN INJECTED DOSE IN THE 4-HR URINE. FIVE URINARY METABOLITES WERE DETECTED ... .

Following intraperitoneal or IV administration of streptozocin in animals, the drug and its metabolites are rapidly distributed mainly into the liver, kidneys, intestine, and pancreas, with lower concentrations being distributed into skeletal muscle, spleen, lungs, heart, and thymus. Concentrations of the drug or its metabolites in the liver, kidneys, intestine, and pancreas are consistently higher than those in plasma. Streptozocin does not appear to cross the blood-brain barrier in animals or humans; however, in humans, metabolites of streptozocin readily distribute into CSF. ... The drug readily crosses the placenta in monkeys.

Metabolism Metabolites

STUDIES WITH STREPTOZOTOCIN LABELLED WITH (14)C IN DIFFERENT POSITIONS INDICATE THAT ITS RAPID METABOLISM IN RAT ... RESULTS IN METABOLITE DERIVED FROM METHYL BEARING NITROSOUREIDO SIDECHAIN. /SRP: DIAZOMETHANE/

/IN MICE URINE/ FIVE URINARY METABOLITES WERE DETECTED; 2 OF THEM WERE THE ALPHA AND BETA-ANOMERS OF THE ANTIBIOTIC.

Streptozocin and metabolites have a short distribution phase (t1/2 6 min) followed by possibly two elimination phases representing active metabolites (t1/2 beta 3.5 hr, t1/2 gamma 40 hr).

Streptozocin is not orally active. After intravenous administration, it is rapidly cleared from plasma and is undetectable after three hours. Metabolites are detected in plasma for up to 24 hours. The drug concentrates in certain tissues; the liver and kidneys contain the highest levels, and pancreas also concentrates streptozocin. Parent drug and metabolites are eliminated rapidly by the kidney; 60% to 70% of a dose is recovered in urine within four hours. Only 10% to 20% of an excreted dose is parent drug.

Primarily hepatic Route of Elimination: As much as 20% of the drug (or metabolites containing an N-nitrosourea group) is metabolized and/or excreted by the kidney. Half Life: 5-15 minutes

Wikipedia

Drug Warnings

STREPTOZOTOCIN FREQUENTLY ASSOCIATED WITH CHANGES IN LIVER SCAN. SUGGESTED THAT MINOR SCAN CHANGES MIGHT BE ATTRIBUTED ERRONEOUSLY TO INTRINSIC HEPATIC DISEASE.

Biological Half Life

AFTER IV INFUSIONS OF 200-1600 MG/SQ M, PEAK CONCN IN PLASMA ARE 30-40 UG/ML; HALF-LIFE OF DRUG IS APPROX 15 MIN. ONLY 10-20% OF DOSE IS RECOVERED IN URINE.

... STREPTOZOTOCIN ... FOLLOW APPARENT TWO-COMPARTMENT MODEL KINETICS IN MAN AFTER BOLUS IV INJECTION, WITH MEAN FAST & SLOW DISPOSITION HALF-TIME VALUES OF 4.6 & 40 MIN RESPECTIVELY. THE LATTER VALUE IS 2.5-FOLD GREATER THAN REPORTED PREVIOUSLY FOR PT RECEIVING STREPTOZOTOCIN BY SLOW IV INFUSION.

SEVEN PATIENTS GIVEN SINGLE 1.5 G/SQ M IV DOSE SHOWED MEAN HALF-LIFE OF APPROX 40 MINUTES & HALF-LIFE OF ELIMINATION OF ABOUT 15 MINUTES.

Use Classification

Methods of Manufacturing

ISOLATION FROM STREPTOMYCES ACHROMOGENES FERMENTATION BROTH.

General Manufacturing Information

Analytic Laboratory Methods

A METHOD USING HIGH-PRESSURE LIQ CHROMATOGRAPHY EFFECTIVELY SEPARATES ALPHA & BETA ANOMERIC FORMS OF STREPTOZOTOCIN.

EPA Method A122. High pressure liquid chromatography/ultra violet method can be applied for the determination of streptozotocin extracted from acetonitrile or aqueous extracts. This method has a detection limit of 2 ng for streptozotocin. The solvent flow rate is 1 liter/min, and the wavelength of detection is 254 nm.

Clinical Laboratory Methods

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Male Wistar rats were divided into six groups. For inducing diabetes, a single iv injection of 60 mg streptozotocin/kg in a physiological saline solution was given at the time indicated below. Manganese was given by ip injection of 15 mg manganese chloride/kg/day in the saline solution for a period indicated in each group. Group 1 was injected with a vehicle for streptozotocin and saline solution for 2 wk (control group). Group 2 was given streptozotocin and treated with saline for 2 wk (streptozotocin group). Group 3 was given the vehicle for streptozotocin and saline for 1 wk, then received manganese for 2 wk (saline-manganese group). Group 4 was injected with streptozotocin and later treated in the same way as in group 3 (streptozotocin-manganese group). Group 5 was administered with managanese for 2 wk, given streptozotocin and followed by 1 wk saline administration (manganese-streptozotocin-saline group). Group 6 was also given manganese for 2 wk and streptozotocin but followed by manganese for 1 wk (manganese-streptozotocin-manganese group). When streptozotocin was given, the blood glucose level rose over 400 mg/dl and stabilized in a few days. The manganese content in the pancreas, spleen, and kidney of streptozotocin-manganese-treated rats were much lower than those in the tissues in group 3, whereas, those in the brain, thymus, and liver remained unchanged. The pancreas, kidney, and brain of group 6 showed more of an incr in manganese content than did those in the manganese-streptozotocin-saline group (group 5). The liver showed a slight incr in manganese content, but the thymus and spleen of group 6 had less manganese contents than did those of group 5.

In rats, the development of cataracts /by streptozotocin/ were interfered with by administering nicotinamide, a unsaturated fat diet, vitamin E, or aldose- reductase inhibitors.

Concurrent administration of streptozocin with carmustine profoundly enhanced marrow toxicity and the incidence of thrombocytopenia; therapeutic activity was not enhanced.

For more Interactions (Complete) data for STREPTOZOTOCIN (16 total), please visit the HSDB record page.

Stability Shelf Life

When stored as recommended, the powder for injection is stable for at least 3 years after the date of manufacture; when stored at room temperature, the powder for injection is stable for a least 1 year after the date of manufacture.

Brentjens R, Saltz L (2001). "Islet cell tumors of the pancreas: the medical oncologist's perspective". Surg Clin North Am. 81 (3): 527–42. doi:10.1016/S0039-6109(05)70141-9. PMID 11459269.

Rossini, A. A.; Like, A. A. A; Chick, W. L.; Appel, M. C.; Cahill Jr, G. F. (1977). "Studies of streptozotocin-induced insulitis and diabetes". Proceedings of the National Academy of Sciences of the United States of America. 74 (6): 2485–2489. Bibcode:1977PNAS...74.2485R. doi:10.1073/pnas.74.6.2485. PMC 432197. PMID 142253.

Costa, Michael; Bernardi, Jamile; Fiuza, Tiago; Costa, Lidiane; Brandão, Ricardo; Pereira, Maria E. (2016-06-25). "N-acetylcysteine protects memory decline induced by streptozotocin in mice". Chemico-Biological Interactions. 253: 10–17. doi:10.1016/j.cbi.2016.04.026. ISSN 1872-7786. PMID 27087133.

Szkudelski T (2001). "The mechanism of alloxan and streptozotocin action in B cells of the rat pancreas". Physiol Res. 50 (6): 537–46. PMID 11829314.

Wang Z, Gleichmann H (1998). "GLUT2 in pancreatic islets: crucial target molecule in diabetes induced with multiple low doses of streptozotocin in mice". Diabetes. 47 (1): 50–6. doi:10.2337/diabetes.47.1.50. PMID 9421374.

Schnedl WJ, Ferber S, Johnson JH, Newgard CB (1994). "STZ transport and cytotoxicity. Specific enhancement in GLUT2-expressing cells". Diabetes. 43 (11): 1326–33. doi:10.2337/diabetes.43.11.1326. PMID 7926307.

Vavra JJ, Deboer C, Dietz A, Hanka LJ, Sokolski WT (1959). "Streptozotocin, a new antibacterial antibiotic". Antibiot Annu. 7: 230–5. PMID 13841501.

Mansford KR, Opie L (1968). "Comparison of metabolic abnormalities in diabetes mellitus induced by streptozotocin or by alloxan". Lancet. 1 (7544): 670–1. doi:10.1016/S0140-6736(68)92103-X. PMID 4170654.

Rerup CC (1970). "Drugs producing diabetes through damage of the insulin secreting cells". Pharmacol Rev. 22 (4): 485–518. PMID 4921840. Archived from the original on 2012-07-12.

Murray-Lyon IM, Eddleston AL, Williams R, Brown M, Hogbin BM, Bennett A, Edwards JC, Taylor KW (1968). "Treatment of multiple-hormone-producing malignant islet-cell tumour with streptozotocin". Lancet. 2 (7574): 895–8. doi:10.1016/S0140-6736(68)91058-1. PMID 4176152.

Ng, Tai L.; Rohac, Roman; Mitchell, Andrew J.; Boal, Amie K.; Balskus, Emily (2019). "An N-nitrosating metalloenzyme constructs the pharmacaphore of streptozotocin". Nature. 566 (7742): 94–99. Bibcode:2019Natur.566...94N. doi:10.1038/s41586-019-0894-z. PMC 6369591. PMID 30728519.

Bolzán AD, et al. Mutat Res. 2002, 512(2-3), 121-13

Saini KS, et al. Biochem Mol Biol Int, 1996, 39(6), 1229-1236.

Arison RN, et al. Diabetes, 1967, 16(1), 51-56.

Iwase M, et al. Tohoku J Exp Med, 1989, 159(2), 83-90.

Szkudelski, T. The mechanism of alloxan and streptozotocin action in B cells of the rat pancreas. Physiol. Res. 50(6), 537-546 (2001).

Leiter, E.H. Multiple low-dose streptozotocin-induced hyperglycemia and insulitis in C57BL mice: Influence of inbred background, sex, and thymus. Proc. Natl. Acad. Sci. USA 79(2), 630-634 (1982).

Melmed, R.N., Benitez, C.J., and Holt, S.J. Intermediate cells of the pancreas. III. Selective autophagy and destruction of β-granules in intermediate cells of the rat pancreas induced by alloxan and streptozotocin. J. Cell Sci. 13(1), 297-315 (1973).

Bennett, R.A., and Pegg, A.E. Alkylation of DNA in rat tissues following administration of streptozotocin. Cancer Res. 41(7), 2786-2790 (1981).

Kramer, J., Moeller, E.L., Hachey, A., et al. Differential expression of GLUT2 in pancreatic islets and kidneys of New and Old World nonhuman primates. Am. J. Physiol. Regul. Integr. Comp. Physiol. 296(3), R786-R793 (2009).

Explore Compound Types

O4Si-4